

## Flt3-IN-28 chemical structure and synthesis

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An In-Depth Technical Guide to Flt3-IN-28

#### Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[3][4] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase, promoting uncontrolled cell growth and survival.[5][6] Consequently, FLT3 has emerged as a significant therapeutic target for AML.

**Flt3-IN-28** is an orally active and selective inhibitor of FLT3, demonstrating potent antitumor activity, particularly against cancer cells harboring the FLT3-ITD mutation.[7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological activity of **Flt3-IN-28**.

## **Chemical Structure**

**Flt3-IN-28**, also referred to as Compound 12y in some literature, is a pyridine-based derivative. The precise chemical structure is essential for understanding its interaction with the FLT3 kinase.

(The exact chemical structure image is not available in the search results, but its synthesis from pyridine-based derivatives is mentioned.)



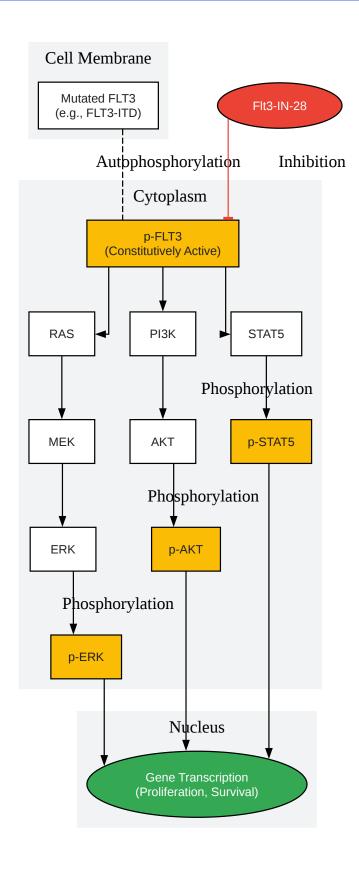
## Synthesis of Flt3-IN-28

The synthesis of **Flt3-IN-28** is part of a broader discovery of pyridine-based derivatives as FLT3 inhibitors.[7] While the exact, step-by-step public synthesis protocol for **Flt3-IN-28** is not detailed in the provided search results, the general approach for creating similar 1-H-pyrazole-3-carboxamide derivatives often involves a multi-step synthetic route starting from commercially available precursors.[1] The synthesis of related 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors also highlights common organic chemistry reactions used in developing such kinase inhibitors, including nucleophilic aromatic substitution and protection/deprotection steps.[8]

## **Mechanism of Action and Signaling Pathways**

Mutations in FLT3 lead to its constitutive activation, which in turn aberrantly activates several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways involved are the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.[4][6][9] **Flt3-IN-28** exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 kinase. This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.[7] Specifically, **Flt3-IN-28** has been shown to downregulate the phosphorylation levels of both FLT3 and its key downstream target, STAT5, in MOLM-13 cells, a human AML cell line with the FLT3-ITD mutation.[7]





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Caption: FLT3 signaling pathway and inhibition by Flt3-IN-28.



## **Quantitative Biological Data**

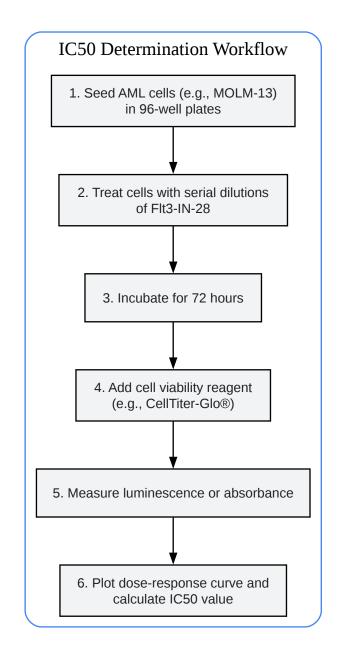
The potency and selectivity of **Flt3-IN-28** have been evaluated against various cancer cell lines, particularly those with FLT3-ITD mutations. The compound has also been assessed for its pharmacokinetic properties.

Parameter	Cell Line / Species	Value	Reference
IC50	BaF3-FLT3-ITD	85 nM	[7]
BaF3-TEL-VEGFR2	290 nM	[7]	
MV4-11 (AML)	130 nM	[7]	_
MOLM-13 (AML)	65 nM	[7]	
MOLM-14 (AML)	220 nM	[7]	_
Oral Bioavailability	SD Rats	19.2%	[7]

# Detailed Experimental Protocols Cell Proliferation Assay (IC<sub>50</sub> Determination)

To determine the half-maximal inhibitory concentration (IC $_{50}$ ) of **Flt3-IN-28**, a cell viability assay is typically performed.





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Caption: General workflow for IC<sub>50</sub> determination.

#### Methodology:

 Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.[10]



- Plating: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Compound Treatment: **Flt3-IN-28** is serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 72 hours.
- Viability Assessment: A cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or MTS reduction, is added to each well according to the manufacturer's protocol.
- Data Acquisition: The luminescence or absorbance is measured using a plate reader.
- Analysis: The data is normalized to the vehicle control. The IC<sub>50</sub> value is calculated by fitting
  the data to a four-parameter logistic dose-response curve using appropriate software (e.g.,
  GraphPad Prism).

#### **Western Blot Analysis for Protein Phosphorylation**

This protocol is used to assess the effect of **Flt3-IN-28** on the phosphorylation status of FLT3 and its downstream targets like STAT5.

#### Methodology:

- Cell Treatment and Lysis: MOLM-13 cells are treated with Flt3-IN-28 at various concentrations for a specified time (e.g., 4-24 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the BCA assay.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



#### · Immunoblotting:

- The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

#### Conclusion

**Flt3-IN-28** is a potent and orally bioavailable inhibitor of the FLT3 kinase, showing significant promise for the treatment of FLT3-mutated acute myeloid leukemia.[7] Its ability to selectively target cancer cells with FLT3-ITD mutations and induce apoptosis highlights its potential as a valuable therapeutic agent.[7] Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in AML patients.

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